molecular formula C13H13FN2 B14028912 N1-benzyl-4-fluorobenzene-1,2-diamine

N1-benzyl-4-fluorobenzene-1,2-diamine

Cat. No.: B14028912
M. Wt: 216.25 g/mol
InChI Key: CEIWDLAKIXFSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C13H13FN2 It is a derivative of benzene, where the benzene ring is substituted with a benzyl group and a fluorine atom at the 4th position, and two amino groups at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-4-fluorobenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitrobenzylamine. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N1-benzyl-4-fluorobenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-benzyl-4-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-benzyl-4-fluorobenzene-1,2-diamine is unique due to the presence of both a benzyl group and a fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

1-N-benzyl-4-fluorobenzene-1,2-diamine

InChI

InChI=1S/C13H13FN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2

InChI Key

CEIWDLAKIXFSPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.